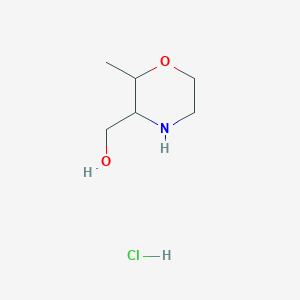

(2-Methylmorpholin-3-yl)methanol hydrochloride

Description

BenchChem offers high-quality (2-Methylmorpholin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylmorpholin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(2-methylmorpholin-3-yl)methanol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-6(4-8)7-2-3-9-5;/h5-8H,2-4H2,1H3;1H |

InChI Key |

BYIGEAMZJNAXFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCCO1)CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (S)-Morpholin-2-ylmethanol Hydrochloride

Topic: Technical Guide: (S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7) Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Chiral Scaffolds in Next-Generation Therapeutics

Executive Summary

(S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its defined (S)-stereochemistry and dual-functional handles (secondary amine and primary alcohol), it serves as a critical "diversity node" in medicinal chemistry. This guide analyzes its physicochemical properties, strategic application in modulating pharmacokinetics (PK), and validated protocols for its incorporation into drug candidates, specifically targeting Dopamine D4 receptor antagonists and antimicrobial agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental constraints of the scaffold is the first step in successful reaction design. The hydrochloride salt form confers enhanced stability and water solubility compared to the free base, facilitating handling in aqueous workups.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 1313584-92-7 |

| Chemical Name | (S)-Morpholin-2-ylmethanol hydrochloride |

| Synonyms | (S)-2-(Hydroxymethyl)morpholine HCl; (2S)-2-Morpholinemethanol HCl |

| Molecular Formula | C₅H₁₂ClNO₂ (Salt) / C₅H₁₁NO₂ (Free Base) |

| Molecular Weight | 153.61 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in DCM, Hexanes |

| Acidity (pKa) | ~8.4 (Morpholine nitrogen) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Strategic Application: The "Pharmacophore Advantage"

In drug design, CAS 1313584-92-7 is not merely a reactant; it is a Pharmacokinetic Modulator . The morpholine ring is a privileged structure that often improves the "drug-likeness" of a molecule by lowering lipophilicity (LogP) and reducing metabolic clearance compared to piperidine or benzene analogs.

Mechanism of Utility

-

Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility of lipophilic drug cores.

-

Chiral Selectivity: The (S)-configuration is often critical for binding affinity. For instance, in Dopamine D4 receptor antagonists, the (S)-isomer of morpholine-2-methanol derivatives has shown superior potency compared to the (R)-isomer or racemate, likely due to specific steric fitting within the receptor's orthosteric binding pocket.

-

Vectorized Functionalization: The molecule offers two orthogonal reaction sites:

-

N4-Position (Secondary Amine): Ideal for core scaffold attachment via SNAr, reductive amination, or amide coupling.

-

C2-Hydroxymethyl (Primary Alcohol): Used for expanding the molecule into new chemical space via etherification (Mitsunobu) or oxidation to carboxylic acids.

-

Synthetic Utility & Experimental Protocols

Divergent Synthesis Workflow

The following diagram illustrates how CAS 1313584-92-7 serves as a divergent core. The "N-First" vs. "O-First" functionalization strategy dictates the final chemotype.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and alcohol moieties.[1]

Protocol A: Selective O-Chlorination (Activation)

Context: Converting the hydroxyl group to a chloride allows for subsequent nucleophilic attack by other amines, creating diamine linkers common in antibiotic research.

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM), MTBE. Pre-requisite: Ensure glassware is oven-dried; reaction generates HCl gas.

-

Setup: Charge a round-bottom flask with (S)-Morpholin-2-ylmethanol HCl (1.0 eq) and anhydrous DCM (10 vol). Cool the suspension to 0°C under N₂ atmosphere.

-

Addition: Add Thionyl Chloride (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent ring degradation.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via LC-MS (aliquot quenched in MeOH).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

-

Isolation: Add Methyl tert-butyl ether (MTBE) to the residue and stir for 1 hour to induce precipitation. Filter the white solid and dry under vacuum.[2]

-

Validation: 1H NMR should show a downfield shift of the CH₂ protons adjacent to the chloride (approx. 3.6-3.8 ppm).

Protocol B: Mitsunobu Coupling (Etherification)

Context: Used to attach aryl groups to the hydroxymethyl arm, essential for synthesizing D4 receptor antagonists.

Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), Phenol derivative.

-

Protection: First, protect the secondary amine (e.g., N-Boc) to prevent side reactions. Use N-Boc-(S)-2-hydroxymethylmorpholine for this step.

-

Coupling: Dissolve N-Boc-intermediate (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

-

Activation: Cool to 0°C. Add DIAD (1.2 eq) dropwise.

-

Completion: Stir at room temperature for 16 hours.

-

Deprotection: Treat the crude ether with 4M HCl in Dioxane to remove the Boc group and regenerate the amine salt.

Safety Data & Handling Guidelines

As a chemical intermediate, CAS 1313584-92-7 requires strict adherence to laboratory safety standards.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Handle only in a chemical fume hood. The HCl salt can be hygroscopic; minimize exposure to ambient moisture.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate if possible to maintain free-flowing powder form.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine, altering physical state to a viscous oil).

References

-

National Center for Biotechnology Information. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Retrieved from [Link]

Sources

A Technical Guide to 2-Methyl-3-hydroxymethylmorpholine Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-hydroxymethylmorpholine hydrochloride, a substituted morpholine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it incorporates the morpholine scaffold, a recognized "privileged structure" in drug discovery, along with versatile methyl and hydroxymethyl functional groups. This document details its physicochemical properties, including a calculated molecular weight of 167.64 g/mol , explores its stereochemical complexity, proposes a representative synthetic pathway, and outlines its potential applications as a scaffold for the development of novel therapeutic agents. The guide also includes a standard protocol for analytical characterization, emphasizing techniques essential for structural verification and purity assessment in a research setting.

Physicochemical and Structural Characteristics

2-Methyl-3-hydroxymethylmorpholine hydrochloride is a heterocyclic compound featuring a saturated morpholine ring. The presence of substituents at the C2 and C3 positions introduces two chiral centers, leading to the existence of multiple stereoisomers (diastereomers and enantiomers). The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a desirable characteristic for both chemical synthesis and potential pharmaceutical formulation.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₄ClNO₂ | Calculated |

| Molecular Weight | 167.64 g/mol | Calculated |

| IUPAC Name | (2-Methylmorpholin-3-yl)methanol hydrochloride | IUPAC Nomenclature |

| Canonical SMILES | C1COCC(N1C)CO.Cl | Isomer Specific |

| Hydrogen Bond Donors | 3 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

Molecular Structure

The structural foundation of this molecule is the morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group.[2][3] The methyl group at the C2 position and the hydroxymethyl group at the C3 position create stereocenters, whose relative (cis/trans) and absolute (R/S) configurations define the specific isomer.

Caption: General structure of 2-Methyl-3-hydroxymethylmorpholine HCl.

The Morpholine Scaffold in Drug Discovery

The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and approved drugs.[4][5] Its utility stems from a combination of favorable physicochemical properties that can significantly enhance the pharmacokinetic profile of a drug candidate.

-

Improved Solubility and Polarity: The presence of both a hydrogen bond-accepting ether oxygen and a basic nitrogen atom imparts a degree of hydrophilicity. This often improves the aqueous solubility of parent compounds, which is critical for administration and systemic circulation.[3]

-

Metabolic Stability: The saturated heterocyclic ring is generally robust and resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Blood-Brain Barrier (BBB) Permeability: Morpholine derivatives often strike an effective balance between lipophilicity and hydrophilicity, a key factor in designing molecules capable of crossing the blood-brain barrier to engage targets within the central nervous system.[6]

-

Structural Versatility: The secondary amine provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

The incorporation of a hydroxymethyl group further enhances the scaffold's utility by providing an additional site for hydrogen bonding interactions with biological targets and serving as a synthetic handle for further derivatization.[7]

Synthesis and Stereochemical Considerations

The synthesis of substituted morpholines like 2-Methyl-3-hydroxymethylmorpholine requires careful planning to control the stereochemistry at the C2 and C3 positions. A variety of synthetic strategies can be employed, often involving intramolecular cyclization of an appropriately substituted amino alcohol precursor.[4] A hypothetical retrosynthetic analysis suggests that the target molecule could be derived from a key intermediate, such as an amino diol, which in turn could be synthesized from a chiral starting material.

A plausible synthetic workflow is outlined below.

Caption: Hypothetical workflow for stereoselective morpholine synthesis.

The choice of starting materials and cyclization conditions is critical for controlling the relative (cis/trans) stereochemistry of the methyl and hydroxymethyl groups. Subsequent purification by chromatography or crystallization may be required to isolate the desired diastereomer.

Potential Applications in Research and Development

2-Methyl-3-hydroxymethylmorpholine HCl is primarily valued as a chiral building block for the synthesis of more complex and biologically active molecules. Its utility spans several key areas in drug discovery:

-

Scaffold for Library Synthesis: The distinct reactivity of the secondary amine and the primary alcohol allows for orthogonal chemical modifications. This enables the rapid generation of a library of derivatives for screening against various biological targets.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting point in FBDD campaigns to identify fragments that bind to a target protein.

-

Development of Novel Therapeutics: Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-neurodegenerative effects.[5][6] This scaffold can be incorporated into new chemical entities targeting these disease areas. For example, morpholine-containing compounds have been investigated as histamine H3 antagonists and inhibitors of plasmepsin X in malaria parasites.[8]

Analytical Characterization Protocol

Confirming the identity, structure, and purity of 2-Methyl-3-hydroxymethylmorpholine HCl is essential. The following is a standard, self-validating workflow for its characterization.

Objective

To verify the chemical structure and assess the purity of a synthesized batch of 2-Methyl-3-hydroxymethylmorpholine HCl.

Methodology

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see distinct signals corresponding to the CH₃ group (doublet), the -CH₂OH group (multiplets), and the protons on the morpholine ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum. Expect six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., carbons adjacent to oxygen or nitrogen will be downfield).

-

Causality Check: The coupling patterns and chemical shifts in the ¹H NMR, correlated with the ¹³C data, provide a definitive map of the molecule's covalent structure.

-

-

Mass Spectrometry (MS):

-

Technique: Utilize Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, with an m/z value of approximately 146.12.

-

Causality Check: This measurement directly confirms the molecular mass of the free base, validating the atomic composition derived from the molecular formula.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: Use a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

-

Causality Check: This method separates the target compound from any starting materials, byproducts, or impurities, providing a quantitative measure of its purity.

-

Safety and Handling

As a substituted morpholine hydrochloride, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact molecule must be consulted, general precautions based on related compounds include:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Hazards: Morpholine itself is classified as flammable and corrosive.[2][9] Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Methyl-3-hydroxymethylmorpholine hydrochloride represents a valuable and versatile tool for the modern medicinal chemist. Its structure combines the advantageous pharmacokinetic properties of the morpholine scaffold with strategically placed functional groups that allow for stereocontrolled synthesis and diverse chemical modifications. Its calculated molecular weight of 167.64 g/mol and its defined physicochemical characteristics make it an attractive starting point for the design and synthesis of next-generation therapeutics aimed at a broad range of diseases.

References

- Vertex AI Search. (n.d.).

-

Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved March 3, 2026, from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved March 3, 2026, from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved March 3, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved March 3, 2026, from [Link]

-

PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved March 3, 2026, from [Link]

-

Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved March 3, 2026, from [Link]

-

NCBI. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. Retrieved March 3, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. Retrieved March 3, 2026, from [Link]

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved March 3, 2026, from [Link]

-

PubMed. (2008, November 1). 2-Aryloxymethylmorpholine histamine H(3) antagonists. Retrieved March 3, 2026, from [Link]

Sources

- 1. CAS 1313584-92-7: 2-Morpholinemethanol, hydrochloride [cymitquimica.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aryloxymethylmorpholine histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stereoisomers of (2-Methylmorpholin-3-yl)methanol hydrochloride

An In-Depth Technical Guide to the Stereoisomers of (2-Methylmorpholin-3-yl)methanol Hydrochloride

Abstract

The principle of stereoisomerism is a cornerstone of modern drug discovery and development, dictating that the three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological profile.[1][2][3] (2-Methylmorpholin-3-yl)methanol hydrochloride, a substituted morpholine, serves as an exemplary case study for the critical importance of stereochemical analysis. With two stereogenic centers, this molecule exists as four distinct stereoisomers, each with the potential for unique biological activity. This guide provides a comprehensive technical framework for the separation, characterization, and analysis of these stereoisomers, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. We will delve into the causality behind experimental choices, present validated protocols, and underscore the authoritative techniques required for unambiguous stereochemical assignment.

The Stereochemical Landscape of (2-Methylmorpholin-3-yl)methanol

The structure of (2-Methylmorpholin-3-yl)methanol contains two stereogenic centers at the C2 and C3 positions of the morpholine ring. The presence of 'n' stereocenters results in a maximum of 2^n possible stereoisomers.[4] For this molecule, we therefore contend with four distinct stereoisomers:

-

(2R,3R)-2-Methylmorpholin-3-yl)methanol

-

(2S,3S)-2-Methylmorpholin-3-yl)methanol

-

(2R,3S)-2-Methylmorpholin-3-yl)methanol

-

(2S,3R)-2-Methylmorpholin-3-yl)methanol

These isomers exist in two enantiomeric pairs. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Diastereomers possess different physical and chemical properties, making their separation by standard chromatographic techniques feasible. Enantiomers, however, have identical properties in an achiral environment and require a chiral medium for resolution.[2][5]

The relative orientation of the methyl (C2) and hydroxymethyl (C3) groups defines them as either trans (on opposite faces of the morpholine ring), as in the (2R,3R) and (2S,3S) pair, or cis (on the same face), as in the (2R,3S) and (2S,3R) pair.

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Strategies

While a racemic or diastereomeric mixture can be separated post-synthesis, a more elegant and efficient approach in drug development is stereoselective synthesis. For morpholine derivatives, several strategies can be employed:

-

Substrate-Controlled Synthesis: Utilizing a chiral starting material, such as an amino acid, to set the stereochemistry which is then carried through the synthetic sequence.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective reaction, followed by its removal.

-

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over others. For instance, asymmetric transfer hydrogenation can be used to create chiral centers in morpholine precursors.[6]

The choice of synthetic route is dictated by factors such as scalability, cost, and the desired stereochemical purity of the final product.

Core Protocol: Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for the analytical and preparative separation of stereoisomers.[7][8]

Expertise & Causality: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica gel support, are exceptionally versatile.[7] They form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions, allowing for differential retention and separation. For polar, amine-containing molecules like (2-Methylmorpholin-3-yl)methanol, an immobilized amylose-based CSP often provides excellent resolution in polar organic or reversed-phase modes.

Experimental Protocol: Chiral HPLC Separation

-

System Preparation:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.

-

Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel (e.g., Chiralpak® IA-3 or equivalent). Dimensions: 4.6 x 150 mm.

-

System Suitability: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. A racemic standard should be injected to confirm the separation of all four isomers.

-

-

Sample and Mobile Phase Preparation:

-

Sample Preparation: Dissolve the (2-Methylmorpholin-3-yl)methanol hydrochloride sample (as a mixture of isomers) in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

-

Mobile Phase (Polar Organic Mode): Acetonitrile/Methanol/Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving peak shape and reducing tailing for basic analytes by competing for active sites on the silica support.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

Detection: UV at 210 nm

-

Run Time: Sufficient to allow for the elution of all four peaks (e.g., 20 minutes).

-

-

Data Analysis and Interpretation:

-

Identify the four peaks corresponding to the four stereoisomers.

-

Calculate the resolution (Rs) between adjacent peaks. A baseline resolution (Rs ≥ 1.5) is desired.

-

For enantiomeric pairs, calculate the enantiomeric excess (e.e.) if analyzing a non-racemic mixture.

-

Data Presentation: Illustrative HPLC Results

| Stereoisomer Assignment* | Retention Time (min) | Resolution (Rs) |

| (2R,3S) | 8.5 | - |

| (2S,3R) | 9.8 | 2.1 |

| (2S,3S) | 12.1 | 3.5 |

| (2R,3R) | 13.5 | 2.3 |

*Absolute configuration assignment requires confirmation by an independent method.

Caption: General workflow for chiral HPLC analysis.

Structural Elucidation and Absolute Configuration

While chromatography separates the isomers, it does not inherently identify them. A combination of spectroscopic and crystallographic techniques is required for unambiguous structural assignment.

NMR Spectroscopy: Determining Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) is unparalleled for determining the connectivity and relative stereochemistry (cis vs. trans) of diastereomers.[9][10]

Expertise & Causality: In a chair-like conformation of the morpholine ring, the coupling constants (J-values) between protons on adjacent carbons (C2-H and C3-H) are stereochemically dependent. A larger coupling constant is typically observed for a trans-diaxial relationship, while smaller coupling constants are seen for axial-equatorial or diequatorial relationships. Furthermore, the Nuclear Overhauser Effect (NOE) can show through-space proximity between the C2-methyl group and the C3-hydroxymethyl group in the cis isomer, an effect that would be absent in the trans isomer.

Protocol Outline:

-

Isolate each diastereomeric pair using preparative HPLC or standard silica gel chromatography.

-

Dissolve each pure diastereomer in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD).

-

Acquire high-resolution 1D ¹H and ¹³C NMR spectra.

-

Acquire 2D NMR spectra, specifically COSY (to confirm H-H correlations) and NOESY (to determine spatial proximity).

-

Analyze the coupling constants between the H2 and H3 protons and look for key NOE correlations to assign the cis and trans configurations.

X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is the only technique that can provide a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13]

Trustworthiness: The protocol is self-validating through internal consistency checks (e.g., R-factor) and the Flack parameter, which provides confidence in the assigned absolute configuration for a crystal of a single enantiomer.

Protocol Outline:

-

Crystal Growth: Grow a single, diffraction-quality crystal of the hydrochloride salt of a purified stereoisomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration can be determined, typically by analyzing anomalous dispersion effects (the Flack parameter). A value close to 0 indicates the correct assignment.

Implications for Drug Development

The separation and correct identification of stereoisomers are not merely academic exercises; they are regulatory and safety imperatives.[2][14] Different stereoisomers of a drug can exhibit widely varying pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).[1][3][5] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains the most powerful example of this principle.[1]

Therefore, for any new chemical entity like (2-Methylmorpholin-3-yl)methanol or its derivatives intended for therapeutic use, regulatory agencies require the individual stereoisomers to be studied. Developing a single, active enantiomer (a "chiral switch") can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for adverse drug interactions.[2][5]

Conclusion

The stereochemical complexity of (2-Methylmorpholin-3-yl)methanol hydrochloride provides a salient model for the challenges and necessities of modern pharmaceutical analysis. A rigorous, multi-technique approach is essential for success. Chiral chromatography provides the foundational tool for separation, but it must be complemented by definitive spectroscopic (NMR) and crystallographic (X-ray) methods to ensure the unambiguous assignment of relative and absolute stereochemistry. By understanding and applying these principles, researchers can advance drug development programs with confidence, ensuring the safety, efficacy, and quality of next-generation therapeutics.

References

-

TutorChase. (n.d.). What role does stereoisomerism play in drug development?. Retrieved from [Link]

-

ChemBK. (n.d.). (((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

-

McConnell, K. J. (2002). Stereochemistry in Drug Action. The Canadian Journal of Psychiatry, 47(9), 853–858. Retrieved from [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. Retrieved from [Link]

-

Ahmad, S., Khan, I., & Blundell, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(2). Retrieved from [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6005. Retrieved from [Link]

-

Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Retrieved from [Link]

-

Cignarella, G., Sanna, P., & Mura, L. (1987). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 42(4), 285–294. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). Abt synthesized morpholine derivatives NMR spectra?. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of morpholine. Retrieved from [Link]

-

Cichero, E., & Pitzanti, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3256–3272. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

Al-Warhi, T. I., Al-Majid, A. M., & Barakat, A. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 19572. Retrieved from [Link]

-

Gnanasekaran, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 143-154. Retrieved from [Link]

-

Zhang, T., & Hisaindee, S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 799–819. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of sodium morpholine-4-carbodithioate, (C5H12NNaO3S2). Retrieved from [Link]

-

MilliporeSigma. (n.d.). (((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (((3R)-morpholin-3-yl)methanol hydrochloride. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

PubChem. (n.d.). (Morpholin-3-yl)methanol. Retrieved from [Link]

-

Abdula, A. M. (n.d.). Stereochemistry. Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Pataj, Z., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(9), 1999. Retrieved from [Link]

-

Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2641–2667. Retrieved from [Link]

-

Bakos, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6533. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]

-

Rinkel, J., & Dickschat, J. S. (2016). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 12, 108–116. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedgrid.com [biomedgrid.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomers of 2-Methylmorpholin-3-yl Methanol Hydrochloride: A Comparative Analysis of (2R,3R) and (2S,3S) Enantiomers

Abstract

Stereoisomerism represents a cornerstone of modern pharmaceutical development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This in-depth technical guide provides a comprehensive analysis of the (2R,3R) and (2S,3S) enantiomers of 2-Methylmorpholin-3-yl methanol hydrochloride, a substituted morpholine scaffold of interest in medicinal chemistry. While specific comparative biological data for these exact enantiomers are not extensively detailed in publicly accessible literature, this guide synthesizes foundational principles of stereochemistry with established methodologies for their synthesis, separation, and characterization. By providing a framework for understanding the critical differences between these mirror-image molecules, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of chiral morpholine derivatives.

Introduction: The Significance of Chirality in Drug Design

The concept of chirality, or "handedness," is of paramount importance in the life sciences. A vast number of bioactive molecules are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some well-documented cases, responsible for adverse effects.[1] The morpholine ring is a privileged heterocyclic motif in drug discovery, valued for its ability to improve the physicochemical properties of drug candidates.[2][3] Consequently, understanding the stereochemical nuances of substituted morpholines like (2R,3R)- and (2S,3S)-2-Methylmorpholin-3-yl methanol is critical for the rational design of safe and effective therapeutics.

This guide will delve into the core aspects of these specific enantiomers, providing a technical framework for their synthesis, analytical differentiation, and the potential implications of their stereochemistry on biological function.

Stereochemistry and Physicochemical Properties

The (2R,3R) and (2S,3S) designations refer to the absolute configuration at the two stereocenters (C2 and C3) of the morpholine ring, as defined by the Cahn-Ingold-Prelog priority rules. These enantiomers possess identical chemical formulas (C6H14ClNO2) and molecular weights (167.63386 g/mol ).[4]

| Property | (2R,3R)-2-Methylmorpholin-3-yl methanol HCl | (2S,3S)-2-Methylmorpholin-3-yl methanol HCl | Source |

| Molecular Formula | C6H14ClNO2 | C6H14ClNO2 | [4] |

| Molecular Weight | 167.63 g/mol | 167.63 g/mol | [4] |

| InChI Key | BYIGEAMZJNAXFT-KGZKBUQUSA-N | BYIGEAMZJNAXFT-LFYSCZNASA-N (Inferred) | |

| Purity (Typical) | ≥97% | ≥97% (Assumed) | |

| Storage | Room Temperature | Room Temperature |

While enantiomers share the same intrinsic physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light (optical rotation) is equal and opposite. Their behavior in a chiral environment, such as a biological system or during chiral chromatography, will also differ significantly.

The hydrochloride salt form is common for amine-containing pharmaceuticals as it generally improves aqueous solubility and stability, which is crucial for formulation and bioavailability.[5][6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure substituted morpholines can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral starting materials, catalysts, or auxiliaries. For 2-methylmorpholin-3-yl methanol, a potential route could start from a chiral amino acid, such as a derivative of threonine, to set the desired stereochemistry early in the synthetic sequence. Another advanced method involves the asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, which can yield high enantiomeric excess (ee).[7]

Workflow for Asymmetric Synthesis

Caption: Generalized workflow for the asymmetric synthesis of a single enantiomer.

Chiral Resolution of a Racemic Mixture

This is a common and often more practical approach where a racemic mixture of the (2R,3R) and (2S,3S) isomers is first synthesized. The enantiomers are then separated.

Protocol for Diastereomeric Salt Crystallization:

A widely used method for chiral resolution is the formation of diastereomeric salts.[8] Since enantiomers have identical solubilities, they cannot be separated by direct crystallization. However, by reacting the racemic amine with a chiral acid (a resolving agent), two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Step-by-Step Methodology:

-

Racemate Preparation: Synthesize the racemic mixture of 2-methylmorpholin-3-yl methanol.

-

Resolving Agent Selection: Choose an appropriate chiral acid. Common examples include (+)- or (-)-tartaric acid, dibenzoyl-D-tartaric acid, or mandelic acid.[9]

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of the chiral resolving agent (e.g., dibenzoyl-D-tartaric acid in ethanol).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will precipitate out first. The solubility difference is key to the separation.

-

Isolation: Collect the precipitated salt by filtration. The purity of the diastereomer can be improved by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).

-

Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the solution, and remove the solvent under reduced pressure.

-

Salt Formation (HCl): Convert the purified enantiomer to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or isopropanol to yield the final product.

To isolate the other enantiomer, the mother liquor from the initial crystallization, which is now enriched in the more soluble diastereomer, can be processed similarly.

Analytical Techniques for Stereoisomer Differentiation

Distinguishing between and quantifying the (2R,3R) and (2S,3S) isomers is crucial for quality control and research. Several analytical techniques are employed for this purpose.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and powerful technique for separating and quantifying enantiomers.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and filter before injection.

The result would be two distinct peaks in the chromatogram, one for the (2R,3R) isomer and one for the (2S,3S) isomer, allowing for the determination of their relative proportions and the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of enantiomers are identical.[13] However, NMR can be used to distinguish between them through the use of chiral solvating agents or by converting the enantiomers into diastereomers.[14] This derivatization creates different chemical environments for the nuclei in each isomer, leading to distinct signals in the NMR spectrum.[14]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[15] By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomer's salts (e.g., with a chiral counter-ion), a three-dimensional model of the molecule can be constructed, unequivocally establishing the (2R,3R) or (2S,3S) configuration.[16] The morpholine ring typically adopts a chair conformation in the solid state.[17][18]

Workflow for Chiral Analysis

Caption: Key analytical techniques for the differentiation of stereoisomers.

Potential for Stereospecific Biological Activity

For instance, research on other chiral morpholine derivatives has shown that biological activity, such as appetite suppression, can be confined to a single enantiomer.[20] Similarly, the affinity for specific receptors, like the histamine H3 receptor, has been shown to be highly dependent on the stereochemistry of the molecule.[21]

It is therefore highly probable that the (2R,3R) and (2S,3S) isomers of 2-methylmorpholin-3-yl methanol will exhibit different biological activities. One isomer may be a potent agonist or antagonist for a particular receptor, while the other is significantly less active or interacts with a different target altogether. This underscores the critical need for enantiomerically pure compounds in drug discovery and development to ensure therapeutic efficacy and minimize off-target effects.

Conclusion

The (2R,3R) and (2S,3S) isomers of 2-Methylmorpholin-3-yl methanol hydrochloride, while identical in their basic chemical makeup, are distinct entities whose three-dimensional structures are likely to govern their interaction with biological systems. This guide has provided a comprehensive technical framework for their synthesis, separation, and characterization, drawing upon established scientific principles and methodologies. For researchers in drug development, the synthesis of enantiomerically pure forms of such chiral building blocks is not merely a matter of chemical purity, but a fundamental requirement for elucidating structure-activity relationships, ensuring target selectivity, and ultimately, developing safer and more effective medicines. The protocols and workflows described herein offer a robust starting point for the investigation and application of these specific stereoisomers in medicinal chemistry.

References

-

Davies, S. G., & Fletcher, A. M. (2012). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Beilstein Journal of Organic Chemistry, 8, 1038–1044. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. [Link]

-

Kovács, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6558. [Link]

-

ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride - Physico-chemical Properties. [Link]

-

Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 12015-12018. [Link]

-

Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1639–1658. [Link]

-

Sun, Z., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 23(14), 4163-4167. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

PubChem. Morpholine, hydrochloride (1:1). [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

-

ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

-

Ali, M. A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-10. [Link]

-

Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164. [Link]

-

PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. [Link]

-

IUPAC. Analytical Chiral Separation Methods. [Link]

-

MDPI. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. [Link]

-

IntechOpen. Stereoisomers and their Configurational Analysis in Chemical Methods with Significance. [Link]

-

MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

-

Jack, D., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1761-1768. [Link]

-

ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

-

SlideShare. stereochemistry and biological activity of drugs. [Link]

-

PubChem. Morpholine. [Link]

-

IOPscience. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. [Link]

-

PubMed. Pharmacological properties of the methanol extract from Mentha suaveolens Ehrh. [Link]

-

Cambridge University Press & Assessment. X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. [Link]

-

Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Chemistry LibreTexts. Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospeciflcity. [Link]

-

PMC. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. [Link]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 18. X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (2-Methylmorpholin-3-yl)methanol HCl in water and DMSO

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of (2-Methylmorpholin-3-yl)methanol HCl

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (2-Methylmorpholin-3-yl)methanol HCl in two critical solvents: water and dimethyl sulfoxide (DMSO). In the absence of publicly available, experimentally derived solubility data for this specific compound, this document emphasizes the theoretical principles and provides detailed, field-proven methodologies for its determination.

Introduction to (2-Methylmorpholin-3-yl)methanol HCl

(2-Methylmorpholin-3-yl)methanol hydrochloride is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and approved drugs due to its favorable physicochemical properties, including its high water solubility.[1] The presence of a methyl group, a hydroxyl group, and its formulation as a hydrochloride salt are expected to significantly influence its solubility profile. Understanding the solubility of this compound is a critical first step in early-stage drug development, impacting everything from in vitro assay design to formulation strategies.[2][3]

Table 1: Physicochemical Properties of Related Morpholine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| ((3R)-morpholin-3-yl)methanol hydrochloride | 1212377-10-0 | C5H12ClNO2 | 153.61 g/mol [4] |

| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | C5H12ClNO2 | 153.61 g/mol [5] |

| (Morpholin-3-yl)methanol | 106910-83-2 | C5H11NO2 | 117.15 g/mol [6] |

Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7]

Solubility in Water (Polar Protic Solvent)

Water is a highly polar, protic solvent capable of forming hydrogen bonds. The structure of (2-Methylmorpholin-3-yl)methanol HCl contains several features that suggest good aqueous solubility:

-

Morpholine Ring: The nitrogen and oxygen atoms in the morpholine ring are capable of forming hydrogen bonds with water molecules.

-

Hydroxyl Group (-CH2OH): This group is highly polar and readily forms hydrogen bonds, contributing significantly to water solubility.

-

Hydrochloride Salt: As a hydrochloride salt, the compound will likely dissociate in water into a positively charged morpholinium ion and a chloride ion. Ionic species are generally well-solvated by polar water molecules, which dramatically increases aqueous solubility compared to the free base.[8]

The presence of the methyl group, a nonpolar substituent, may slightly decrease water solubility compared to its non-methylated counterpart. However, the overall hydrophilic character of the molecule, particularly in its salt form, is expected to result in significant aqueous solubility.

Solubility in DMSO (Polar Aprotic Solvent)

Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent.[9] It can accept hydrogen bonds but does not donate them. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a "universal solvent" in drug discovery.[10][11]

-

Polar Interactions: The polar sulfoxide group in DMSO can interact with the polar functional groups of (2-Methylmorpholin-3-yl)methanol HCl.

-

Dissolution of Salts: DMSO is also effective at dissolving many inorganic salts.[9]

Given these properties, (2-Methylmorpholin-3-yl)methanol HCl is anticipated to be highly soluble in DMSO. This is advantageous for preparing high-concentration stock solutions for in vitro screening assays.[12]

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility in Water via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol:

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines for biopharmaceutics classification.[14][15]

-

Addition of Compound: Add an excess amount of (2-Methylmorpholin-3-yl)methanol HCl to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid should be visible.

-

Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1°C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (usually 24-48 hours).[8][14]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Collection and Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample if necessary. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and a standard calibration curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility in DMSO

In early drug discovery, kinetic solubility is often determined to quickly assess if a compound can be solubilized at a high enough concentration for screening assays.[3] This method typically involves preparing a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer.

Experimental Protocol:

-

Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of (2-Methylmorpholin-3-yl)methanol HCl in 100% DMSO (e.g., 10 mM). This can be done by accurately weighing the compound and dissolving it in a precise volume of DMSO.[12]

-

Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.[12]

-

Dilution into Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final compound concentration and a low final DMSO concentration (typically <0.5%).[12]

-

Incubation and Observation: Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature.

-

Precipitation Assessment: Visually inspect the samples for any signs of precipitation. For a more quantitative assessment, the turbidity of the solution can be measured using a nephelometer or a plate reader.

-

Solubility Determination: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions without precipitating.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 2: Hypothetical Solubility Data for (2-Methylmorpholin-3-yl)methanol HCl

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Aqueous Buffer | 1.2 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Aqueous Buffer | 4.5 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Aqueous Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| DMSO | N/A | 25 | >200 (example) | >1300 (example) | Visual |

| PBS (0.5% DMSO) | 7.4 | 25 | Experimental Value | Calculated Value | Kinetic |

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of a compound's tendency to remain in solution after being diluted from a DMSO stock. A compound can have high kinetic solubility but low thermodynamic solubility, which may lead to precipitation over time in assays.

Conclusion

References

-

Lee, S., et al. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 11(4), 113. Available at: [Link]

-

PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (Morpholin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. Available at: [Link]

-

ChemBK. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Available at: [Link]

-

IARC. Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. 1989. Available at: [Link]

-

Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6542. Available at: [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

-

ResearchGate. (2025). Solubility of Ethane in N Formyl Morpholine. Available at: [Link]

-

Wikipedia. Solubility. Available at: [Link]

-

Duarte, Y., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 100. Available at: [Link]

-

Agricultural Marketing Service. (2000). Morpholine.pdf. Available at: [Link]

-

MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available at: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

-

ResearchGate. (2016). Determination and Modeling of MgCl2 Solubility in Methanol, Ethanol, 2-Propanol, and Their Mixtures from 283 to 343 K. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. Available at: [Link]

-

Scribd. Solubility Data of DMSO. Available at: [Link]

-

WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. World Health Organization. Available at: [Link]

-

Chen, Y., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. Current Cancer Drug Targets, 23(1), 2-10. Available at: [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

Purdue University. Solubility. Available at: [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

-

American Pharmaceutical Review. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Available at: [Link]

-

Pharmaffiliates. (R)-Morpholin-3-ylmethanol hydrochloride. Available at: [Link]

Sources

- 1. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (Morpholin-3-yl)methanol | C5H11NO2 | CID 5058360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. antbioinc.com [antbioinc.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Morpholine Architectures in Medicinal Chemistry: A Technical Guide to Building Blocks and Bioisosterism

Topic: Morpholine-based building blocks for medicinal chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The morpholine heterocycle—a six-membered ring containing amine and ether functionalities at the 1,4-positions—occupies a privileged space in modern drug discovery.[1][2][3] Unlike its carbocyclic analog piperidine, morpholine offers a unique "Goldilocks" physicochemical profile: it modulates basicity (pKa ~8.3), enhances aqueous solubility via hydrogen bond acceptance, and lowers lipophilicity (LogP). This guide provides a technical deep-dive into the strategic deployment of morpholine building blocks, ranging from classical N-arylation strategies to emerging spirocyclic bioisosteres that challenge the "flatland" of traditional medicinal chemistry.

Part 1: The Morpholine Advantage – Physicochemical Engineering

The utility of morpholine stems from the inductive effect of the oxygen atom. By withdrawing electron density from the ring system, the oxygen atom significantly alters the properties of the distal nitrogen compared to piperidine or piperazine.

Basicity and pKa Modulation

-

Piperidine pKa: ~11.2 (Highly basic, often fully protonated at physiological pH).

-

Morpholine pKa: ~8.3 (Moderately basic).

-

Impact: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated compared to piperidine. This equilibrium is critical for membrane permeability (passive diffusion) while still allowing for solubility-enhancing protonation in the acidic environment of the stomach or lysosome.

Solubility and Lipophilicity

The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA). This interaction lowers the LogP of the parent scaffold, often resolving the "grease ball" problems encountered with highly lipophilic aryl-piperidines.

-

Bioisosteric Swap: Replacing a piperidine with morpholine typically lowers cLogP by ~1.0–1.5 units.

Metabolic Stability

While the morpholine ring is generally robust, it is not metabolically inert.[4]

-

Primary Liability: Oxidative metabolism (CYP450) can occur at the

-carbon (next to nitrogen), leading to lactam formation or ring scission (N-dealkylation).[4] -

Mitigation: Substitution at the C2/C6 positions (e.g., methyl groups) creates steric hindrance that blocks metabolic hotspots.

Part 2: Visualization of Physicochemical Logic

The following diagram illustrates the decision matrix for selecting morpholine over competing heterocycles.

Caption: Decision tree for deploying morpholine scaffolds to solve specific ADME/PK liabilities.

Part 3: Strategic Building Blocks & Synthesis

Standard & Substituted Morpholines

-

Morpholine (C4H9NO): The parent scaffold. Used extensively as a nucleophile in SnAr reactions.

-

C-Substituted Morpholines: 2-methyl, 3-methyl, and 2,6-dimethylmorpholine are critical for introducing chirality and metabolic stability.

-

Note: 2,6-dimethylmorpholine exists as cis and trans isomers. The cis isomer is often preferred to avoid axial clashes in the chair conformation.

-

The Spiro-Morpholine Revolution

To increase Fraction of sp3 Carbon (Fsp3) and improve patentability, the 2-oxa-6-azaspiro[3.3]heptane system has emerged as a rigid, non-flat bioisostere of morpholine.

-

Structure: Two four-membered rings sharing a spiro carbon.

-

Advantage: It alters the exit vector of substituents, potentially accessing new binding pockets while maintaining the polar balance of the parent morpholine.

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

The most common method to install a morpholine moiety onto an aromatic drug scaffold is via Palladium-catalyzed C-N coupling.

Objective: Coupling of Morpholine with an Aryl Bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2-5 mol%)

-

Ligand: BINAP or XPhos (4-10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

-

Loading: Add the Aryl Bromide, Pd2(dba)3, Ligand, and NaOtBu to the vial.

-

Solvent & Amine: Add anhydrous solvent (concentration ~0.1 M - 0.2 M) via syringe, followed by Morpholine.

-

Degassing: Sparge the solution with Argon for 5-10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

-

Reaction: Seal the vial and heat to 80-100°C. Monitor via LC-MS or TLC. Reaction times typically range from 2 to 12 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH).

Self-Validating Check:

-

Color Change: The reaction mixture often changes from dark red/purple (active Pd) to black (precipitated Pd) upon completion or catalyst decomposition.

-

TLC: Morpholine is polar; the product will likely be more polar than the starting aryl bromide but less polar than the free amine (stain with Ninhydrin to visualize excess morpholine).

Part 4: Case Studies in Drug Design

Gefitinib (Iressa) – Solubility Engine

Gefitinib, an EGFR inhibitor for non-small cell lung cancer, utilizes a morpholine ring attached to the quinazoline core via a propoxy linker.

-

Function: The morpholine is protonated in the stomach, aiding dissolution. At physiological pH, it exists in equilibrium, facilitating membrane transport. Without this group, the planar quinazoline core would be virtually insoluble.

Linezolid (Zyvox) – The Pharmacophore

In Linezolid, the morpholine ring is directly fused to a phenyl ring. Here, it is not just a solubility handle but a critical steric and electronic component that fits into the ribosomal RNA binding site of bacteria.

-

Metabolism Note: Linezolid is susceptible to mild oxidation on the morpholine ring, but this is slow enough to allow for twice-daily dosing.

Part 5: Synthetic Workflow Visualization

This diagram details the synthetic pathways to access morpholine-containing drugs, contrasting "Ring Construction" vs. "Ring Functionalization."

Caption: Primary synthetic routes for integrating morpholine into medicinal scaffolds.

References

-

Morpholine as a Privileged Structure

- Title: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules.

- Source: Medicinal Research Reviews (2020).

-

URL:[Link]

-

Spiro-Morpholine Bioisosteres

-

Title: Small Ring Building Blocks for Medicinal Chemistry (Spirocyclic oxetanes and azetidines).[5]

- Source: TCI Chemicals Technical Guide.

-

-

Metabolic Stability Comparison

-

Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[4]

- Source: BenchChem Technical Guides.

-

-

FDA Approved Drugs Analysis

- Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Source: ACS Chemical Neuroscience (2021).

-

URL:[Link]

-

Synthetic Methodology (Buchwald)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. e3s-conferences.org [e3s-conferences.org]

The 2,3-Disubstituted Morpholine Scaffold: A Strategic Asset in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals